molecular formula C12H18N2O2 B8417090 2-hydroxy-N-(5-methylpyridin-2-yl)hexanamide

2-hydroxy-N-(5-methylpyridin-2-yl)hexanamide

Cat. No. B8417090
M. Wt: 222.28 g/mol
InChI Key: YDZMAXPRHMWTEH-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

Tetrabutylammoniumfluoride trihydrate (302 mg, 0.96 mmol) was added to a stirred solution of 2-{[tert-butyl(dimethyl)silyl]oxy}-N-(5-methylpyridin-2-yl)hexanamide (Step 2) (215 mg, 0.64 mmol) in THF (5 mL). The reaction mixture was kept at ambient temperature for 1 h. Water and EtOAc were added and the two phases were separated. The organic phase was washed with water, dried over MgSO4 and concentrated in vacuo. The residue was purified with column chromatography (silica gel, eluting with DCM/EtOAc:2/1) to give the title compound as a colourless solid (135 mg), 1H NMR (300 MHz, CDCl3) δ 9.46 (br s, 1H), 8.20 (d, 1H), 8.04 (d, 1H), 7.55 (dd, 1H), 5.47 (br s, 1H), 4.29 (m, 1H), 2.31 (s, 3H), 1.98 (m, 1H), 1.76 (m, 1H), 1.52 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H).
Quantity
302 mg
Type
reactant
Reaction Step One
Name
2-{[tert-butyl(dimethyl)silyl]oxy}-N-(5-methylpyridin-2-yl)hexanamide
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-].[Si]([O:29][CH:30]([CH2:41][CH2:42][CH2:43][CH3:44])[C:31]([NH:33][C:34]1[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][N:35]=1)=[O:32])(C(C)(C)C)(C)C.O.CCOC(C)=O>C1COCC1>[OH:29][CH:30]([CH2:41][CH2:42][CH2:43][CH3:44])[C:31]([NH:33][C:34]1[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][N:35]=1)=[O:32] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
302 mg
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]
Name
2-{[tert-butyl(dimethyl)silyl]oxy}-N-(5-methylpyridin-2-yl)hexanamide
Quantity
215 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(=O)NC1=NC=C(C=C1)C)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the two phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography (silica gel, eluting with DCM/EtOAc:2/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(=O)NC1=NC=C(C=C1)C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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